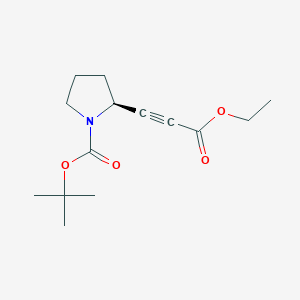
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro-derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloropyridine-2-carboxylic acid
- 2-amino-6-chloropyridine-3-carboxylic acid
- 6-chloropyridine-2-carboxylic acid
Uniqueness
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a chlorine atom on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C6H7Cl3N2O2 |
|---|---|
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.2ClH/c7-4-2-1-3(8)5(9-4)6(10)11;;/h1-2H,8H2,(H,10,11);2*1H |
Clave InChI |
PZQBEIYXAZEBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1N)C(=O)O)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)


![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)


![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)



